molecular formula C7H15ClN2O B2468784 2-(1-Aminocyclopentyl)acetamide;hydrochloride CAS No. 2101610-79-9

2-(1-Aminocyclopentyl)acetamide;hydrochloride

Cat. No. B2468784
CAS RN: 2101610-79-9
M. Wt: 178.66
InChI Key: LCKHEOVZMGLDJG-UHFFFAOYSA-N
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Description

“2-(1-Aminocyclopentyl)acetamide;hydrochloride” is a chemical compound with the CAS Number: 2101610-79-9 . It has a molecular weight of 178.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O.ClH/c8-6(10)5-7(9)3-1-2-4-7;/h1-5,9H2,(H2,8,10);1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Pharmacological Applications and Mechanisms

  • Antidepressant Effects of Ketamine : Ketamine, a compound with a similar functional group (amine), has been recognized for its rapid antidepressant effects in mood and anxiety disorders resistant to other treatments. This highlights the potential for compounds with similar structures or functional groups to be explored for psychiatric applications (Sanacora et al., 2017).

  • N-acetylcysteine in Psychiatry : N-acetylcysteine (NAC) demonstrates benefits across a range of psychiatric disorders, modulating glutamatergic, neurotropic, and inflammatory pathways. This underscores the interest in acetylated amino acids and their derivatives in treating psychiatric conditions (Dean, Giorlando, & Berk, 2011).

  • Advanced Oxidation Processes for Compound Degradation : The study on acetaminophen degradation by advanced oxidation processes provides insight into the degradation pathways and biotoxicity of pharmaceutical compounds in various environments. This is relevant for understanding the environmental impact and degradation mechanisms of similar compounds (Qutob et al., 2022).

  • Clinical Pharmacokinetics and Pharmacodynamics : Research into the clinical pharmacokinetics and pharmacodynamics of compounds like ketamine, which shares pharmacological properties with many amines, can offer insights into how similar compounds might be absorbed, distributed, metabolized, and excreted, as well as their therapeutic potentials and side effects (Peltoniemi et al., 2016).

properties

IUPAC Name

2-(1-aminocyclopentyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6(10)5-7(9)3-1-2-4-7;/h1-5,9H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKHEOVZMGLDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclopentyl)acetamide;hydrochloride

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